![molecular formula C22H17ClN4O2 B2476824 N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-45-6](/img/structure/B2476824.png)

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

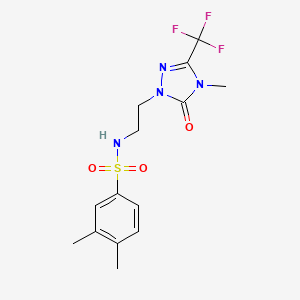

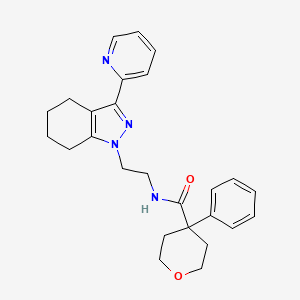

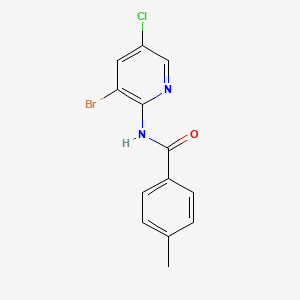

The compound “N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, which is a type of aromatic heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a range of pharmacological effects .

Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, similar compounds are typically synthesized through various methods such as solution-phase parallel synthesis . The synthesis of related compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .科学的研究の応用

- Researchers have investigated the potential of pyrazolo[3,4-b]pyridines as anticancer agents . These compounds exhibit cytotoxic effects against various cancer cell lines by interfering with cell proliferation, apoptosis, and angiogenesis . Further studies explore their specific mechanisms of action and potential for targeted therapies.

- Pyrazolo[3,4-b]pyridines have shown promise as anti-inflammatory agents . They modulate inflammatory pathways, including NF-κB and COX-2, which play crucial roles in inflammation-related diseases . These compounds could be valuable in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Some pyrazolo[3,4-b]pyridines exhibit neuroprotective effects . Researchers explore their potential in preventing neuronal damage and managing neurodegenerative disorders like Alzheimer’s and Parkinson’s disease . These compounds may target specific receptors or pathways involved in neuroinflammation and oxidative stress.

- Pyrazolo[3,4-b]pyridines have been investigated for their antiviral properties . They inhibit viral replication by targeting essential enzymes or proteins in viruses, making them potential candidates for antiviral drug development . Research focuses on their efficacy against specific viruses, including HIV and influenza.

- Researchers have explored pyrazolo[3,4-b]pyridines as ligands in metal-catalyzed reactions . These compounds can coordinate with transition metals, influencing reaction selectivity and efficiency. Their use in cross-coupling reactions, C–H activation, and other transformations is an active area of study .

- Pyrazolo[3,4-b]pyridines exhibit interesting photophysical properties , including fluorescence and phosphorescence. Scientists investigate their use as sensors for detecting metal ions, anions, or biomolecules. These compounds can serve as molecular probes in biological imaging and environmental monitoring .

Anticancer Activity

Anti-inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Antiviral Activity

Metal-Catalyzed Reactions

Photophysical Properties and Sensing Applications

将来の方向性

While specific future directions for this compound are not provided, research into pyrimidine derivatives is ongoing, with numerous potential applications in medicinal chemistry . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

特性

IUPAC Name |

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2/c1-13-19-20(23)18(22(29)25-16-8-6-7-15(11-16)14(2)28)12-24-21(19)27(26-13)17-9-4-3-5-10-17/h3-12H,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBMCULDBCLEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)

![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)

![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)

![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)

![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)